![molecular formula C19H17Cl2N5O B2440736 7-(3,4-dichlorophényl)-5-méthyl-N-phényl-4,5,6,7-tétrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212407-60-7](/img/structure/B2440736.png)

7-(3,4-dichlorophényl)-5-méthyl-N-phényl-4,5,6,7-tétrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

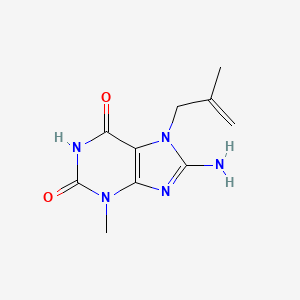

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.

BenchChem offers high-quality 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

La synthèse de ce composé et de ses dérivés a été étudiée pour leur potentiel antimicrobien. Les chercheurs ont exploré leurs effets contre les bactéries, les champignons et autres micro-organismes. En modifiant la structure, les scientifiques visent à améliorer leur efficacité en tant qu'agents antimicrobiens .

Propriétés anticonvulsivantes

Dans un contexte connexe, certains dérivés de pyrazolo[3,4-d]pyrimidine ont démontré une activité anticonvulsivante. Ces composés ont été évalués à l'aide de tests de choc électroshock maximal (MES) et de pentylènetétrazole (PTZ). Leur capacité à atténuer les crises les rend pertinents pour la recherche neurologique .

Activité antitumorale et antileucémique

Les dérivés de pyrazolo[3,4-d]pyrimidine se sont révélés prometteurs en tant qu'agents antitumoraux et antileucémiques. Les chercheurs ont exploré leurs effets sur les lignées cellulaires cancéreuses, visant à développer de nouvelles thérapies. Ces composés peuvent interférer avec la croissance et la prolifération tumorale .

Modulation du récepteur de l'adénosine

Les dérivés de pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ont été étudiés en tant qu'antagonistes du récepteur de l'adénosine. Plus précisément, ils présentent une forte puissance et une sélectivité élevées pour les récepteurs de l'adénosine A3, A2A et A2B humains. Comprendre leurs mécanismes de liaison peut éclairer le développement de médicaments pour diverses affections .

Inhibition de CDK2

Une étude récente a exploré les dérivés de pyrazolo[3,4-d]pyrimidine en tant que nouveaux inhibiteurs de CDK2. Ces composés ont été conçus pour cibler la kinase 2 dépendante de la cycline (CDK2), un régulateur clé de la progression du cycle cellulaire. L'inhibition de CDK2 peut avoir des implications pour la thérapie contre le cancer .

Liaison à l'ARN TAR du VIH

Il est intéressant de noter que certains dérivés de ce composé ont été étudiés pour leur affinité de liaison à l'ARN TAR du VIH. Comprendre leurs interactions avec les structures d'ARN pourrait fournir des informations sur le développement de médicaments antiviraux .

Activité cytotoxique

Certains dérivés de pyrazolo[3,4-d]pyrimidine ont présenté une activité cytotoxique contre les lignées cellulaires cancéreuses telles que MCF-7, HCT-116 et HepG-2. Leur puissance dans l'inhibition de la croissance cellulaire suggère des applications potentielles en oncologie .

Autres activités biologiques

Au-delà des domaines mentionnés, les chercheurs continuent d'explorer les activités biologiques de ces composés. Les recherches sur leurs effets sur d'autres processus cellulaires, récepteurs et voies sont en cours .

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of the enzyme, preventing its normal function and thus disrupting the cell cycle .

Biochemical Pathways

By inhibiting cdk2, similar compounds can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Pharmacokinetics

Similar compounds have shown cytotoxic activities against various cell lines, suggesting they can be absorbed and distributed within the body to reach their target sites .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that they may induce cell death, likely through disruption of the cell cycle and potential induction of apoptosis .

Propriétés

IUPAC Name |

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O/c1-11-16(18(27)25-13-5-3-2-4-6-13)17(26-19(24-11)22-10-23-26)12-7-8-14(20)15(21)9-12/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKDMXMCVCOTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B2440655.png)

![N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2440658.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2440666.png)

![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)

![N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2440672.png)

![1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B2440675.png)